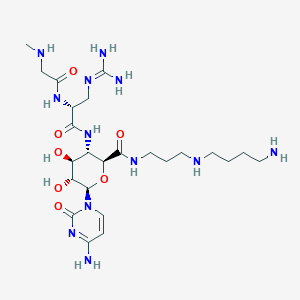![molecular formula C12H14N2 B009142 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine CAS No. 104439-81-8](/img/structure/B9142.png)
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine, also known as DMPP, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a colorless liquid with a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied extensively for its potential applications in various fields, including agriculture, medicine, and neuroscience. In agriculture, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. In medicine, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain.
作用機序
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that play a critical role in neurotransmission. Specifically, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine binds to the α4β2 subtype of nicotinic acetylcholine receptors, causing an influx of calcium ions into the cell and leading to depolarization. This mechanism of action is similar to that of nicotine, which also acts as an agonist of nicotinic acetylcholine receptors.
生化学的および生理学的効果
The biochemical and physiological effects of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine are similar to those of nicotine. 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It has also been shown to improve cognitive function and memory in animal models. In addition, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to have anti-inflammatory effects in the brain, which may be beneficial for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise manipulation of these receptors in vitro and in vivo. However, one limitation of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and researchers.
将来の方向性
There are several future directions for research on 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine. One area of interest is the development of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine-based treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine as a tool to study the function of nicotinic acetylcholine receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in humans. Overall, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has the potential to be a valuable tool for scientific research and a promising treatment for neurological disorders.
合成法
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylpyrrole and 3-chloromethylpyridine in the presence of a base such as potassium carbonate. This method yields 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine with a purity of up to 98%. Other methods include the reaction between 2,5-dimethylpyrrole and 3-acetylpyridine in the presence of a base, or the reaction between 2,5-dimethylpyrrole and 3-bromoacetylpyridine.
特性
CAS番号 |
104439-81-8 |
|---|---|
製品名 |
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C12H14N2/c1-10-5-6-11(2)14(10)9-12-4-3-7-13-8-12/h3-8H,9H2,1-2H3 |
InChIキー |
SFDVOLAIVHKTCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
正規SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



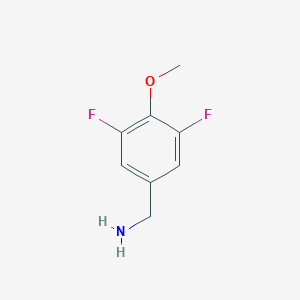
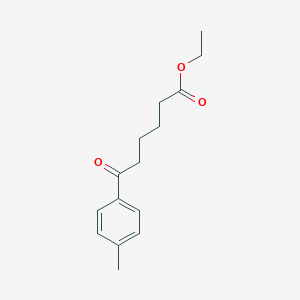
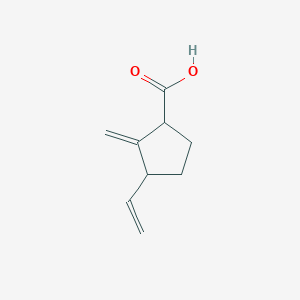

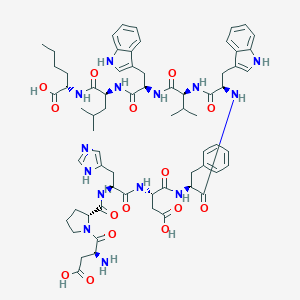
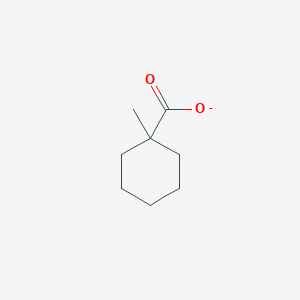
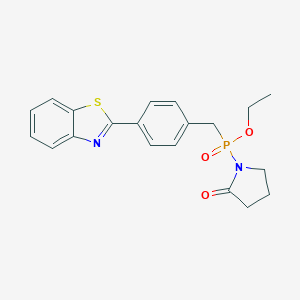
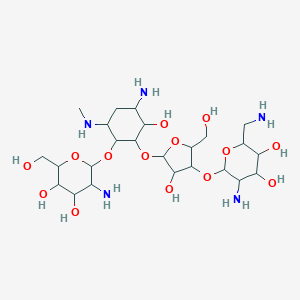
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
